N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Regioisomerism Thiophene chemistry Structure-activity relationships

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4) is a synthetic benzamide derivative with molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.4 g/mol. It features an unsubstituted benzamide core linked via an N-ethyl spacer to a thiophene ring attached at the 3-position, with a 2-hydroxyethoxy side chain extending from the alpha carbon of the ethyl linker.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 2034615-86-4
Cat. No. B2654656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
CAS2034615-86-4
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO
InChIInChI=1S/C15H17NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-6,9,11,14,17H,7-8,10H2,(H,16,18)
InChIKeyJCGPZGJCZIDJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4): Structural Identity and Compound Class Positioning for Procurement


N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4) is a synthetic benzamide derivative with molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.4 g/mol . It features an unsubstituted benzamide core linked via an N-ethyl spacer to a thiophene ring attached at the 3-position, with a 2-hydroxyethoxy side chain extending from the alpha carbon of the ethyl linker . The compound belongs to a broader scaffold class of thiophene-benzamide derivatives that have demonstrated pharmacological relevance across multiple target families, including estrogen receptors, dopamine D₃ receptors, and kinases such as Dyrk1A and BRAFⱽ⁶⁰⁰ᴱ [1][2]. The thiophene-3-yl attachment distinguishes it from the more extensively studied thiophene-2-yl positional isomer (CAS 2034614-32-7), which shares the identical molecular formula but differs in the sulfur atom orientation within the heterocycle .

Why N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide Cannot Be Generically Substituted: Structural Determinants of Differential Behavior


CRITICAL DATA TRANSPARENCY STATEMENT: No primary research articles or patents with quantitative bioactivity data specific to CAS 2034615-86-4 were identified across PubMed, patent databases, or authoritative chemical registries. The compound exists in vendor catalogs and the ChemSrc registry, but peer-reviewed pharmacological characterization is absent. Consequently, the following differentiation evidence relies on structural comparisons with closely related analogs, class-level inferences drawn from the thiophene-3-benzamide chemotype, and physicochemical property differences. Users should weigh this evidence accordingly and recognize that procurement decisions may require de novo characterization. Even within this narrow scaffold class, seemingly minor structural perturbations produce divergent biological outcomes: the thiophene-3-yl regioisomer exhibits conformational disorder and altered crystal packing versus its furan analog [1]; benzamide ring substitution (chloro, bromo, dimethylamino) shifts molecular weight by 34–79 Da and modifies hydrogen-bonding capacity [2]; and in the related 2,4-bispyridyl thiophene benzamide series, a single fluorine substitution differentiates a highly selective Dyrk1A inhibitor (IC₅₀ 14.3 nM) from substantially less selective analogs [3]. These precedents demonstrate that generic interchange within this compound family is scientifically unjustified without parallel characterization.

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Thiophene Ring Regioisomerism: 3-yl vs. 2-yl Attachment as a Key Structural Differentiator

The target compound bears the thiophene ring attached at the 3-position (SMILES: O=C(NCC(OCCO)c1ccsc1)c1ccccc1), whereas its closest positional isomer, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7), attaches at the 2-position (SMILES: O=C(NCC(OCCO)c1cccs1)c1ccccc1) . In the structurally simpler N-(thiophen-3-yl)benzamide (TAP), single-crystal X-ray diffraction at 173 K revealed conformational disorder with two distinct thiophenyl ring orientations and a significant difference (>20°) in twist angles relative to DFT-predicted gas-phase conformations [1]. This contrasts with the furan analog (FAP), which crystallized with ordered conformers. The 3-yl attachment places the sulfur atom meta to the amide linkage, altering the directionality of sulfur-mediated intermolecular interactions (dispersion and electrostatic) compared to the 2-yl isomer, which positions sulfur ortho to the linkage [1]. These regioisomeric differences have been shown to produce divergent crystallization energetics and molecular interaction profiles [1].

Regioisomerism Thiophene chemistry Structure-activity relationships Crystal engineering

Benzamide Ring Substitution Status: Unsubstituted Phenyl vs. Halogenated and Amino-Substituted Analogs

The target compound carries an unsubstituted benzamide phenyl ring (MW 291.4), distinguishing it from all commercially available analogs in this sub-series. The 2-chloro analog (CAS 2034365-58-5) adds 34.4 Da (MW 325.8, C₁₅H₁₆ClNO₃S) ; the 2-bromo analog (CAS 2034315-02-9) adds 78.9 Da (MW 370.3, C₁₅H₁₆BrNO₃S) ; and the 2-chloro-6-fluoro analog (CAS 2034304-32-8) adds 52.4 Da (MW 343.8, C₁₅H₁₅ClFNO₃S) with a computed XLogP3-AA of 2.3 [1]. The 3-(dimethylamino) analog (CAS 2034304-24-8) adds 43.0 Da (MW 334.43) and introduces a basic tertiary amine center absent in the target compound . The absence of halogen substituents on the target compound's benzamide ring eliminates halogen-bonding capacity, reduces lipophilicity relative to halogenated analogs (the 2-chloro-6-fluoro compound has XLogP3-AA 2.3, with the target expected to have lower computed logP due to the absence of halogen atoms), and removes the metabolic liabilities associated with aryl halides (e.g., potential for CYP-mediated oxidative dehalogenation) [1]. Conversely, the absence of the dimethylamino group eliminates a protonation site (predicted pKa ~8.5–9.5 for tertiary aryl amines) that would confer pH-dependent solubility and potential off-target interactions with aminergic receptors in the dimethylamino analog .

Lipophilicity Molecular pharmacology Drug-likeness Halogen bonding

Class-Level Anticancer Activity: Thiophene-3-Benzamide Derivatives as ER Antagonists with MCF-7 Cytotoxicity

NOTE: No direct bioactivity data exist for CAS 2034615-86-4. The following is class-level inference from the closest structurally characterized chemotype. In a 2025 study, thiophene-3-benzamide derivatives designed as estrogen receptor (ER) antagonists were evaluated for cytotoxicity against MCF-7 estrogen-dependent breast cancer cells. The lead compounds 5-benzoyl-thiophene-3-carboxamide (5a) and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide (5d) exhibited IC₅₀ values of 7.38 μM and 8.50 μM, respectively [1]. Compound 5d demonstrated antiestrogenic potency (EC₅₀ = 5.530 μM) comparable to the clinical SERM tamoxifen (EC₅₀ = 7.625 μM) and showed no estrogenic activity in immature rat uterine tissue [1]. These compounds share the thiophene-3-carboxamide/benzamide core with CAS 2034615-86-4, but differ in the presence of a benzoyl substituent at the thiophene 5-position and the absence of the hydroxyethoxy-ethyl linker chain. The cytotoxic selectivity for MCF-7 over triple-negative breast cancer, skin, and osteosarcoma cell lines observed for 5a and 5d suggests that the thiophene-3-benzamide scaffold may confer ER-pathway-dependent activity [1]. Whether CAS 2034615-86-4 retains this activity profile is untested; the hydroxyethoxy side chain and ethyl linker represent substantial structural departures from the validated pharmacophore.

Estrogen receptor Breast cancer Antiestrogen MCF-7 cytotoxicity

Conformational Plasticity of the Thiophene-3-yl Moiety: Implications for Target Binding and Crystallization

Single-crystal X-ray diffraction of N-(thiophen-3-yl)benzamide (TAP) at 173 K revealed a disordered asymmetric unit containing contributions from two conformers with different thiophenyl ring orientations, whereas the furan analog (FAP) crystallized with two geometrically similar ordered molecules [1]. DFT calculations at the M06-2X/6-31+G(d) level demonstrated that the thiophenyl ring-amide plane twist angles in TAP's crystalline conformers deviate by more than 20° from the predicted gas-phase isolated conformations, while FAP conformers showed closely matching twist angles between crystal and gas-phase geometries [1]. This conformational plasticity is attributed to differences in π-stacking ring interactions and the magnitude of dispersion and electrostatic contributions in the two crystal environments [1]. The disorder and conformational flexibility of the thiophene-3-yl moiety may translate into multiple accessible binding poses when the scaffold engages protein targets, potentially enabling induced-fit recognition mechanisms not available to the more rigid thiophene-2-yl or furan-3-yl analogs. Conversely, this flexibility may reduce binding entropy and necessitate conformational selection during target engagement.

Conformational analysis X-ray crystallography DFT calculations Polymorph prediction

Thiophene-Benzamide Scaffolds as Selective Kinase Inhibitors: Dyrk1A Selectivity Achieved Through Subtle Structural Modifications

The broader thiophene-benzamide chemotype has demonstrated capacity for highly selective kinase inhibition. In the 2,4-bispyridyl thiophene benzamide series, compound 31b (a 4-fluorobenzyl amide derivative) achieved Dyrk1A IC₅₀ = 14.3 nM with selectivity ratios of ~27-fold over Dyrk1B (IC₅₀ = 383 nM) and >140-fold over Clk1 (IC₅₀ > 2 μM) [1]. This compound also inhibited Dyrk1A in intact cells (IC₅₀ = 79 nM) and displayed high in vitro metabolic stability (half-life = 2 h) [1]. The selectivity was attributed to specific amide functionalization at the thiophene core, demonstrating that the thiophene-benzamide scaffold can be tuned for narrow kinase selectivity windows when appropriately derivatized [1]. Separately, N-(thiophen-2-yl)benzamide derivatives have been identified as potent BRAFⱽ⁶⁰⁰ᴱ inhibitors through virtual screening and chemical synthesis, with compounds b40 and b47 being the most potent in that series [2]. While CAS 2034615-86-4 has not been profiled against any kinase panel, the demonstrated capacity of related thiophene-benzamide scaffolds to achieve nanomolar potency and significant selectivity in kinase assays supports the compound's potential utility as a kinase probe scaffold, subject to de novo profiling.

Kinase inhibition Dyrk1A Selectivity Alzheimer's disease

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Evidence-Supported Research Application Scenarios


Estrogen Receptor Antagonist Probe Development and SERM Optimization

Based on the demonstrated ER antagonist activity of thiophene-3-benzamide derivatives (5a MCF-7 IC₅₀ = 7.38 μM; 5d EC₅₀ = 5.530 μM, comparable to tamoxifen at 7.625 μM), the target compound can serve as a structurally distinct starting point for ER antagonist optimization [1]. The unsubstituted benzamide ring and hydroxyethoxy-ethyl linker of CAS 2034615-86-4 provide additional vectors for derivatization not present in the 5-benzoyl-thiophene-3-carboxamide leads, potentially enabling exploration of novel SAR around the ethyl linker region. The absence of uterotrophic activity in the class chemotype is a key differentiator from first-generation SERMs [1].

Kinase Selectivity Panel Screening Scaffold

Given that structurally related thiophene-benzamide derivatives have achieved nanomolar potency (Dyrk1A IC₅₀ = 14.3 nM) with significant selectivity windows (27-fold over Dyrk1B, >140-fold over Clk1), CAS 2034615-86-4 represents an uncharacterized member of this privileged scaffold class suitable for broad kinase panel screening [2]. The unsubstituted benzamide and thiophene-3-yl attachment provide a minimal pharmacophore baseline against which substituted analogs can be benchmarked, and the hydroxyethoxy side chain introduces hydrogen-bonding capacity (terminal -OH) that may engage the kinase hinge region or solvent-exposed residues. The BRAFⱽ⁶⁰⁰ᴱ inhibitory activity of N-(thiophen-2-yl)benzamide derivatives further supports kinase-targeted screening of this scaffold class [3].

Crystallographic and Solid-State Chemistry Studies of Thiophene-3-yl Conformational Disorder

The documented conformational disorder and >20° twist angle deviations in N-(thiophen-3-yl)benzamide crystals, contrasted with the ordered behavior of the furan analog, establish the thiophene-3-yl moiety as a subject of fundamental solid-state chemistry interest [4]. CAS 2034615-86-4, with its additional hydroxyethoxy-ethyl chain, offers an extended system for studying how side-chain functionalization modulates the crystallization behavior and conformational plasticity of thiophene-3-yl benzamides. Such studies are relevant to polymorph prediction, co-crystal design, and understanding the structural basis of disorder in pharmaceutical solids [4].

Chemical Biology Tool for Profiling Thiophene Regioisomer-Dependent Biological Activity

The target compound (thiophene-3-yl) and its 2-yl positional isomer (CAS 2034614-32-7) form a matched regioisomeric pair with identical molecular formula (C₁₅H₁₇NO₃S, MW 291.4) but different sulfur orientations . This pair can be employed in parallel biological profiling experiments to identify regioisomer-dependent activity signatures. Any differential activity between the two isomers can be directly attributed to the thiophene attachment position, providing clean SAR information without confounding effects from changes in molecular weight, lipophilicity, or hydrogen-bonding capacity. The documented conformational differences between thiophene-3-yl and furan-3-yl benzamides support the hypothesis that regioisomerism in this scaffold can produce measurable differences in biological recognition [4].

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